3-(2-Methylfuran-3-yl)-2-(methylthio)benzofuran 3-(2-Methylfuran-3-yl)-2-(methylthio)benzofuran
Brand Name: Vulcanchem
CAS No.: 88674-03-7
VCID: VC17272428
InChI: InChI=1S/C14H12O2S/c1-9-10(7-8-15-9)13-11-5-3-4-6-12(11)16-14(13)17-2/h3-8H,1-2H3
SMILES:
Molecular Formula: C14H12O2S
Molecular Weight: 244.31 g/mol

3-(2-Methylfuran-3-yl)-2-(methylthio)benzofuran

CAS No.: 88674-03-7

Cat. No.: VC17272428

Molecular Formula: C14H12O2S

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methylfuran-3-yl)-2-(methylthio)benzofuran - 88674-03-7

Specification

CAS No. 88674-03-7
Molecular Formula C14H12O2S
Molecular Weight 244.31 g/mol
IUPAC Name 3-(2-methylfuran-3-yl)-2-methylsulfanyl-1-benzofuran
Standard InChI InChI=1S/C14H12O2S/c1-9-10(7-8-15-9)13-11-5-3-4-6-12(11)16-14(13)17-2/h3-8H,1-2H3
Standard InChI Key CYVOURPMPHVVMS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CO1)C2=C(OC3=CC=CC=C32)SC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(2-methylfuran-3-yl)-2-(methylsulfanyl)-1-benzofuran, reflects its fused bicyclic structure. The benzofuran core (C₉H₆O) is functionalized with:

  • A 2-methylfuran-3-yl group at position 3, introducing a second oxygen-containing heterocycle.

  • A methylthio (-SMe) group at position 2, contributing sulfur-based reactivity.

The canonical SMILES string CC1=C(C=CO1)C2=C(OC3=CC=CC=C32)SC encodes this arrangement, while the InChIKey CYVOURPMPHVVMS-UHFFFAOYSA-N provides a unique identifier for chemical databases.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular Weight244.31 g/mol
Molecular FormulaC₁₄H₁₂O₂S
XLogP3 (Predicted)4.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bond Count3
Topological Polar Surface Area52.5 Ų

The compound’s moderate lipophilicity (XLogP3 = 4.2) suggests adequate membrane permeability, a desirable trait for bioactive molecules.

Synthesis and Manufacturing Strategies

Established Synthetic Routes

While no direct synthesis protocol for 3-(2-methylfuran-3-yl)-2-(methylthio)benzofuran is publicly documented, analogous methods for benzofuran derivatives provide actionable insights:

Transition Metal-Catalyzed Coupling

Nickel-catalyzed C–H arylation, as demonstrated for benzothiophenes , could be adapted. A hypothetical pathway involves:

  • Substrate Preparation: 2-(methylthio)benzofuran synthesized via alkylation of 2-mercaptobenzofuran with methyl iodide.

  • Cross-Coupling: Nickel-catalyzed coupling with 2-methylfuran-3-ylboronic acid under ligand-assisted conditions (e.g., bipyridine) .

This approach mirrors the regioselective arylation of benzothiophenes using Ni(bpy)Cl₂ and LiHMDS, achieving yields >80% in dioxane .

Nucleophilic Substitution

The patent CN1141296A describes methylthio group installation via reaction of furanthiols with dimethyl sulfate in basic aqueous conditions. Applied to this compound, the steps would involve:

  • Thiolation: Introduction of the thiol group at position 2 of benzofuran.

  • Methylation: Treatment with dimethyl sulfate (Me₂SO₄) in NaOH(aq) at −10°C to reflux .

Biological Activity and Mechanistic Insights

Antiviral Activity via STING Agonism

Recent studies highlight benzofurans as STING (Stimulator of Interferon Genes) agonists, inducing type I interferon (IFN-I) production . Key findings:

  • IFN-β Induction: Seven benzofuran derivatives activated IFN-β promoters in HEK293T cells (EC₅₀ = 0.5–5 µM) .

  • SARS-CoV-2 Inhibition: Lead compounds reduced viral replication in Calu-3 cells (EC₅₀ = 12–45 nM) .

Mutagenesis studies confirm STING-dependent activity, with docking models suggesting binding to the STING dimer interface . For 3-(2-methylfuran-3-yl)-2-(methylthio)benzofuran, the methylthio group may enhance membrane permeability, potentiating intracellular STING engagement.

Material Science Applications

Organic Electronics

Benzofuran-based compounds are explored for:

  • Organic Photovoltaics (OPVs): As electron-donor materials due to extended π-conjugation.

  • Electroluminescent Devices: Emissive layers in OLEDs, with λₑₘ ≈ 450–550 nm.

The methylthio substituent in this compound could lower LUMO levels, improving electron injection in n-type semiconductors.

Research Challenges and Future Directions

Mechanistic Elucidation

Critical unanswered questions include:

  • STING Binding Affinity: Quantitative measurements (e.g., SPR, ITC) to determine Kd values.

  • Metabolic Stability: CYP450-mediated oxidation potential of the methylthio group.

Synthetic Optimization

Priorities include:

  • Catalyst Screening: Identifying earth-abundant catalysts (e.g., Fe, Cu) for greener synthesis.

  • Stereoselective Methods: Enantioselective routes for chiral benzofuran derivatives.

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